molecular formula C21H22FNO3 B1327318 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-fluorobenzophenone CAS No. 898756-04-2

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3'-fluorobenzophenone

Cat. No.: B1327318
CAS No.: 898756-04-2
M. Wt: 355.4 g/mol
InChI Key: BPEMXCIJWBBQKO-UHFFFAOYSA-N
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Description

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3’-fluorobenzophenone is a complex organic compound characterized by its unique spirocyclic structure. This compound features a benzophenone core substituted with a fluorine atom and a spirocyclic moiety containing both oxygen and nitrogen atoms. The presence of these functional groups imparts distinct chemical and physical properties, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3’-fluorobenzophenone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Spirocyclic Intermediate: The spirocyclic moiety can be synthesized through a cyclization reaction involving a diol and an amine under acidic or basic conditions.

    Attachment to Benzophenone: The spirocyclic intermediate is then coupled with a benzophenone derivative. This step often involves nucleophilic substitution reactions where the spirocyclic moiety acts as a nucleophile attacking an electrophilic carbon on the benzophenone.

Industrial Production Methods

Industrial production of this compound may employ similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3’-fluorobenzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the fluorinated benzene ring, where nucleophiles replace the fluorine atom under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, thiols, or alkoxides

Major Products

    Oxidation: Carboxylic acids, ketones

    Reduction: Alcohols

    Substitution: Various substituted benzophenone derivatives

Scientific Research Applications

2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3’-fluorobenzophenone has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for creating complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its pharmacological properties, including potential use as a drug candidate for various therapeutic areas.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3’-fluorobenzophenone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can influence the compound’s binding affinity and specificity, while the fluorine atom can enhance its metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3’-methylbenzophenone
  • 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3’-chlorobenzophenone

Uniqueness

Compared to similar compounds, 2-[8-(1,4-Dioxa-8-azaspiro[4.5]decyl)methyl]-3’-fluorobenzophenone is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of organic molecules, making this compound particularly valuable in medicinal chemistry for drug design and development.

This detailed overview provides a comprehensive understanding of 2-[8-(1,4-Dioxa-8-azaspiro[45]decyl)methyl]-3’-fluorobenzophenone, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

[2-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-(3-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FNO3/c22-18-6-3-5-16(14-18)20(24)19-7-2-1-4-17(19)15-23-10-8-21(9-11-23)25-12-13-26-21/h1-7,14H,8-13,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPEMXCIJWBBQKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)CC3=CC=CC=C3C(=O)C4=CC(=CC=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70643761
Record name {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-04-2
Record name {2-[(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}(3-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70643761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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